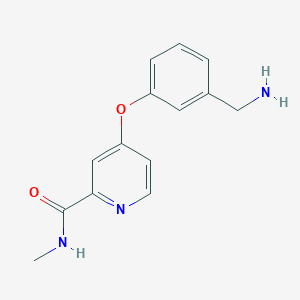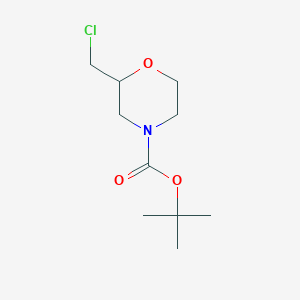![molecular formula C13H13NO2 B1529826 [2-(Benzyloxy)pyridin-3-yl]methanol CAS No. 329980-39-4](/img/structure/B1529826.png)
[2-(Benzyloxy)pyridin-3-yl]methanol
説明
“[2-(Benzyloxy)pyridin-3-yl]methanol” is a chemical compound with the CAS Number: 329980-39-4 . It has a molecular weight of 215.25 . The IUPAC name for this compound is [2- (benzyloxy)-3-pyridinyl]methanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H13NO2/c15-9-12-7-4-8-14-13 (12)16-10-11-5-2-1-3-6-11/h1-8,15H,9-10H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It is stored at a temperature of 2-8°C .
科学的研究の応用
Corrosion Inhibition
One significant application of pyridine derivatives, similar to "[2-(Benzyloxy)pyridin-3-yl]methanol", is in the field of corrosion inhibition. A study by Ma et al. (2017) explored the effectiveness of triazole derivatives, including those with pyridine segments, as corrosion inhibitors for mild steel in acidic environments. The research found that these compounds could adsorb onto the mild steel surface, providing a protective layer that significantly reduces corrosion. This application is particularly important in industries where metal durability is crucial, such as in construction and automotive manufacturing (Ma, Qi, He, Tang, & Lu, 2017).
Organic Synthesis and Catalysis
In organic synthesis, pyridine derivatives are valuable for their role in facilitating various chemical transformations. Ágai et al. (2004) developed a benign and scalable synthesis method for benzylpiperidines using aryl(pyridin-yl)methanols, demonstrating the versatility of pyridine derivatives in synthesizing complex organic molecules. This methodology is noted for its environmental friendliness and scalability, making it suitable for industrial applications (Ágai, Proszenyák, Tárkányi, Vida, & Faigl, 2004).
Coordination Chemistry and Material Science
Pyridine derivatives also find applications in coordination chemistry and material science, where they are used to synthesize complex metal-organic frameworks (MOFs) and coordination compounds. Bourosh et al. (2018) reported on iron(II) complexes involving pyridine hemiacetals, showcasing their structural and physicochemical properties. These complexes have potential applications in catalysis, magnetic materials, and as precursors for the synthesis of novel materials (Bourosh, Bulhac, Covaci, Zubareva, & Mitina, 2018).
Bioreduction and Green Chemistry
In the realm of bioreduction and green chemistry, Xu et al. (2017) explored the enantioselective bioreduction of prochiral 2-benzoylpyridine derivatives to produce chiral alcohols. This study highlights the use of whole-cell biocatalysts for achieving high enantioselectivity and conversion rates, emphasizing the role of pyridine derivatives in developing sustainable chemical processes (Xu, Zhou, Zhao, Xia, Liu, Xu, He, Wu, & Zhang, 2017).
Luminescent Materials
Furthermore, pyridine derivatives are used in the synthesis of luminescent materials, as illustrated by Jiang et al. (2004), who synthesized Zn and Cd coordination polymers with strong fluorescence properties. These materials have potential applications in optoelectronics, sensing, and light-emitting devices (Jiang, Yu, Jiao, Wang, Li, Wang, & Cui, 2004).
Safety and Hazards
The safety information available indicates that “[2-(Benzyloxy)pyridin-3-yl]methanol” is potentially harmful. The hazard statements associated with this compound are H315, H319, and H335 . These codes indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
(2-phenylmethoxypyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-9-12-7-4-8-14-13(12)16-10-11-5-2-1-3-6-11/h1-8,15H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSONJZABLQMXIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



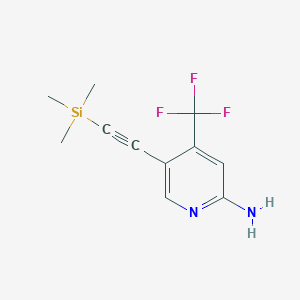
![6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1529744.png)
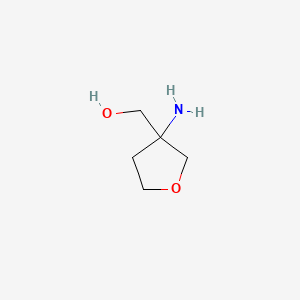
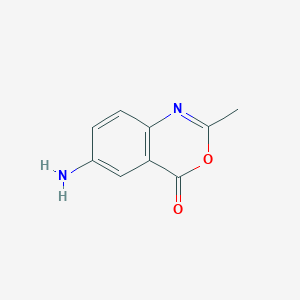
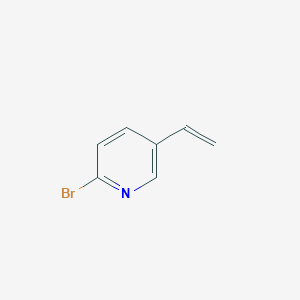

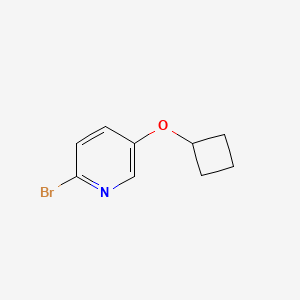
![tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1529756.png)
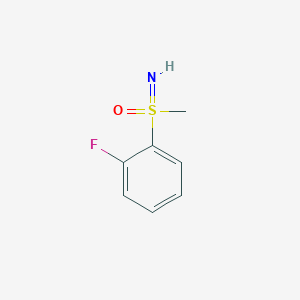
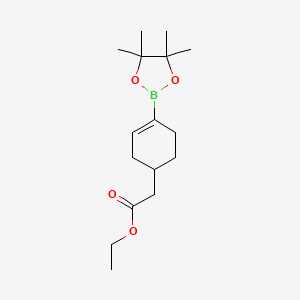
![3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1529760.png)
